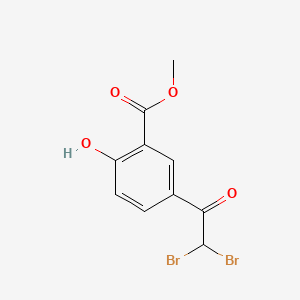
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters This compound is characterized by the presence of a dibromoacetyl group attached to a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate typically involves the bromination of a precursor compound. One common method is the selective α-bromination of an aralkyl ketone using phenyltrimethylammonium tribromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenyltrimethylammonium tribromide, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while oxidation reactions can produce different oxidized derivatives.
Scientific Research Applications
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,2-Dibromoacetyl)benzoate: Similar in structure but with the dibromoacetyl group attached to a different position on the benzoate ring.
2,2-Dibromo-2-cyanoacetamide: Another brominated compound with different functional groups and applications.
Uniqueness
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H8Br2O4 |
|---|---|
Molecular Weight |
351.98 g/mol |
IUPAC Name |
methyl 5-(2,2-dibromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H8Br2O4/c1-16-10(15)6-4-5(2-3-7(6)13)8(14)9(11)12/h2-4,9,13H,1H3 |
InChI Key |
SLRXRMBUMQWPKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















